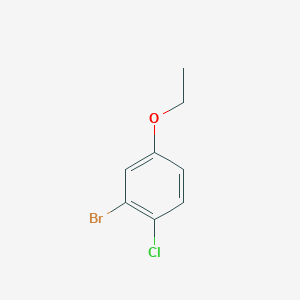

2-Bromo-1-chloro-4-ethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-chloro-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCIOLXCHCQGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Halide and Ethoxybenzene Scaffolds in Synthetic Chemistry

The structural components of 2-Bromo-1-chloro-4-ethoxybenzene—the aryl halide and the ethoxybenzene motifs—are each of considerable importance in the field of synthetic chemistry.

Aryl halides are foundational building blocks, widely employed as intermediates in the synthesis of a vast range of products, including pharmaceuticals and agrochemicals. enamine.nettaylorandfrancis.com Their utility stems primarily from their ability to participate in a variety of powerful cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. noaa.gov The reactivity of aryl halides can be modulated by the nature of the halogen atom (I > Br > Cl) and the presence of other substituents on the aromatic ring. wikipedia.org This tunable reactivity makes them exceptionally versatile for constructing complex molecular architectures. enamine.net Beyond coupling reactions, aryl halides are precursors to organometallic reagents like Grignard reagents and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. noaa.govlibretexts.org

The ethoxybenzene scaffold, also known as phenetole (B1680304), is another crucial moiety, particularly in the development of biologically active molecules. nih.gov The ethoxy group can influence a molecule's lipophilicity and its ability to interact with biological targets. Ethoxybenzene itself serves as a key reagent and solvent in various chemical processes. chemimpex.com More significantly, substituted ethoxybenzene derivatives are integral to the structure of numerous therapeutic agents. For instance, ethoxybenzene is a known reagent in the synthesis of benzenesulphonylurea derivatives, which have applications as anti-hyperglycemic agents, and in the creation of various protein tyrosine phosphatase 1B (PTP1B) inhibitors. pharmaffiliates.com The presence of this scaffold in complex molecules highlights its value in medicinal chemistry for developing drugs with potentially enhanced efficacy. chemimpex.comontosight.ai

Overview of Research Trajectories for Substituted Benzene Derivatives

The synthesis of polysubstituted benzene (B151609) derivatives is a central theme in organic chemistry, driven by the need for novel molecules in materials science, pharmaceuticals, and agrochemicals. rsc.org The function of these molecules is intrinsically linked to the specific pattern of substituents on the benzene core. rsc.org

Historically, the primary method for creating these compounds has been through electrophilic aromatic substitution (EAS) on pre-existing benzene rings. nih.gov This family of reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, allows for the stepwise introduction of functional groups. fiveable.me The "rules" of EAS, where existing substituents direct incoming groups to specific positions (ortho, meta, or para), have been a foundational concept for planning multi-step syntheses. fiveable.me

While effective, traditional methods can sometimes be limited by harsh reaction conditions, the need for multiple steps to install functional groups, and restricted substitution patterns. nih.gov To overcome these challenges, modern research has focused on developing more efficient and versatile strategies. Key research trajectories include:

Transition-Metal-Catalyzed Cross-Coupling: As mentioned, reactions like the Suzuki and Heck couplings have revolutionized the synthesis of biaryls and other complex structures from aryl halide precursors. taylorandfrancis.com

Direct C-H Functionalization: This rapidly growing field aims to directly replace a hydrogen atom on an aromatic ring with a new functional group, bypassing the need to first install a halide or other activating group. This approach is more atom-economical and can significantly shorten synthetic sequences. nih.gov

Organocatalytic Benzannulation: This strategy involves constructing the functionalized benzene ring itself from acyclic precursors using metal-free organocatalysts. rsc.orgnih.gov These methods offer mild reaction conditions and can provide access to diverse and highly functionalized arene architectures with excellent control over regioselectivity. rsc.org

These evolving synthetic strategies provide chemists with a powerful and flexible toolkit, enabling the creation of a wider variety of polysubstituted benzene derivatives for diverse applications.

Scope and Research Objectives for 2 Bromo 1 Chloro 4 Ethoxybenzene Studies

Strategic Approaches to Regioselective Halogenation and Etherification

The precise installation of halogen and ether functional groups onto an aromatic ring is fundamental to the synthesis of this compound. The challenge lies in controlling the regioselectivity of these transformations to achieve the desired 1,2,4-substitution pattern.

Directed Ortho-Metallation and Related Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by an electrophile to introduce a new substituent with high regioselectivity. wikipedia.org

In the context of synthesizing this compound, the ethoxy group can serve as a moderate DMG. organic-chemistry.org Starting from 1-chloro-4-ethoxybenzene (B166472), treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) can lead to the formation of a lithiated species at the C-2 position, directed by the ethoxy group. Subsequent quenching of this intermediate with a suitable bromine source, such as N-bromosuccinimide (NBS) or elemental bromine, would yield the target molecule. The general principle is outlined in the scheme below. wikipedia.orguwindsor.cabaranlab.org

Table 1: Representative Reaction Scheme for Directed Ortho-Metalation

| Step | Description | Reagents and Conditions | Intermediate/Product |

| 1 | Directed Lithiation | 1-chloro-4-ethoxybenzene, sec-BuLi, THF, -78 °C | 2-Lithio-1-chloro-4-ethoxybenzene |

| 2 | Electrophilic Quench | Bromine source (e.g., Br₂) | This compound |

The effectiveness of the ethoxy group as a DMG is crucial for the success of this approach, as it guides the metalation to the desired position over other potential sites on the aromatic ring. harvard.edu

Transition Metal-Catalyzed Halogenation Protocols

Transition metal-catalyzed C-H activation has emerged as a versatile tool for the direct and regioselective halogenation of arenes. Palladium catalysis, in particular, has been successfully employed for the ortho-halogenation of aromatic compounds bearing a directing group. thieme-connect.de

For the synthesis of this compound, a hypothetical approach would involve a palladium(II)-catalyzed C-H bromination. This would necessitate a starting material where a directing group guides the palladium catalyst to the C-H bond at the 2-position of the 1-chloro-4-ethoxyphenyl scaffold. While a direct Pd-catalyzed bromination of 1-chloro-4-ethoxybenzene itself might lack the desired regioselectivity, the introduction of a suitable directing group could render this a viable strategy. For instance, a pyridyl or amide moiety temporarily installed on the molecule could direct the ortho-bromination, followed by its subsequent removal. This methodology offers an alternative to classical electrophilic aromatic substitution, often providing access to isomers that are difficult to obtain otherwise. thieme-connect.de

Ether Synthesis via Williamson-type and Mitsunobu Reactions in Aromatic Systems

The formation of the ethoxy group is another key transformation in the synthesis of this compound. Two classical methods for ether synthesis are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. doubtnut.com To synthesize the target compound, one could start with 2-bromo-4-chlorophenol (B154644), which is deprotonated with a base (e.g., sodium hydride) to form the corresponding phenoxide. This nucleophile is then reacted with an ethylating agent like ethyl iodide or ethyl bromide to form the desired ether.

The Mitsunobu reaction provides an alternative route under milder, neutral conditions, converting an alcohol into an ether in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.orgwikipedia.org In this case, 2-bromo-4-chlorophenol would be reacted with ethanol (B145695) in the presence of triphenylphosphine (B44618) (PPh₃) and DEAD. organic-chemistry.org This reaction is known for its reliability, especially for the synthesis of aryl alkyl ethers, including those with sterically hindered components. fau.edunih.gov

Table 2: Comparison of Williamson and Mitsunobu Ether Synthesis

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Reactants | Phenoxide and Alkyl Halide | Phenol, Alcohol, Phosphine, Azodicarboxylate |

| Conditions | Basic | Neutral |

| Byproducts | Salt (e.g., NaI) | Triphenylphosphine oxide, Hydrazide |

| Key Advantage | Use of simple, inexpensive reagents. | Mild conditions, broad substrate scope. nih.gov |

Development of Convergent and Divergent Synthetic Routes to this compound

The efficient construction of complex molecules can be approached through either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of fragments of the molecule, which are then combined in the final stages. A divergent approach begins with a core scaffold that is then elaborated into a variety of related structures.

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. nih.govacs.orgacs.org The development of an MCR to construct the this compound scaffold would represent a highly convergent and atom-economical approach.

While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs for the synthesis of polysubstituted benzenes suggest its feasibility. nih.govacs.org A hypothetical MCR could involve the cycloaddition of smaller, functionalized building blocks that already contain the bromo, chloro, and ethoxy substituents, or their precursors, leading to the rapid assembly of the target aromatic ring.

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot procedures, where sequential reactions are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. A one-pot process has been described for the synthesis of a derivative, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which serves as a key intermediate for a pharmaceutical compound. google.comgoogle.comchemicalbook.com

This procedure involves the Friedel-Crafts acylation of phenetole (B1680304) with 5-bromo-2-chlorobenzoyl chloride in the presence of a Lewis acid, followed by an in-situ reduction of the resulting benzophenone (B1666685) intermediate. google.comgoogle.com This strategy avoids the isolation of the intermediate ketone, streamlining the synthesis.

Table 3: One-Pot Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

| Step | Reaction Type | Reagents | Solvent |

| 1 | Friedel-Crafts Acylation | 5-bromo-2-chlorobenzoyl chloride, Phenetole, Aluminum chloride | Dichloromethane |

| 2 | Reduction | Triethylsilane, Boron trifluoride etherate | Dichloromethane/Acetonitrile |

This one-pot approach highlights a powerful strategy for enhancing the efficiency of multi-step syntheses of complex molecules related to this compound. google.comchemicalbook.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is a critical step towards developing more sustainable and environmentally responsible chemical processes. sigmaaldrich.commsu.edu These principles advocate for the reduction of waste, the use of less hazardous substances, and the design of energy-efficient processes. acs.orgebin.pub While detailed research specifically on the green synthesis of this compound is not extensively available in the public domain, the foundational principles of green chemistry provide a clear framework for innovation in its production. sigmaaldrich.comnih.gov

A significant focus of green chemistry is the minimization or replacement of hazardous organic solvents. ebin.pub Research in this area for the synthesis of halogenated aromatic compounds like this compound is centered on solvent-free and aqueous reaction systems.

Solvent-Free and Neat Reactions: Conducting reactions without a solvent, known as neat or solvent-free conditions, can drastically reduce chemical waste. ebin.pub Microwave-assisted organic synthesis is a powerful technique that is often employed in solvent-free reactions to improve reaction rates and yields. researchgate.net

Aqueous Reaction Media: Water is an exemplary green solvent due to its non-toxicity and non-flammability. While the organic precursors to this compound may have limited solubility in water, techniques such as the use of phase-transfer catalysts or co-solvents can enable reactions to proceed in an aqueous environment. Nucleophilic aromatic substitution, a potential synthetic route, has been explored under aqueous conditions. libretexts.org

The following interactive table summarizes the potential benefits and challenges of utilizing these green reaction media for the synthesis of this compound.

| Reaction Medium | Potential Advantages | Potential Challenges |

| Solvent-Free | - Significant reduction in solvent waste- Potential for faster reaction times, especially with microwave irradiation researchgate.net- Simplified product purification | - Difficulties in ensuring efficient mixing and heat transfer- Potential for high viscosity of the reaction mixture |

| Aqueous Media | - Environmentally benign and safe solvent- Low cost and readily available- Can facilitate unique reactivity | - Poor solubility of non-polar organic reactants- May require the use of phase-transfer catalysts or co-solvents- Potential for competing hydrolysis reactions |

Catalysis is a fundamental pillar of green chemistry, enabling more efficient and selective chemical transformations. acs.org The development of sustainable catalysts is crucial for the environmentally sound production of this compound.

Traditional synthesis methods for similar compounds have utilized Lewis acids, which often generate significant waste. google.comwipo.int Modern approaches are focused on developing catalysts that are recyclable and have a lower environmental footprint.

Heterogeneous Catalysts: Solid catalysts, such as zeolites, offer a promising green alternative. These materials are generally robust, easy to separate from the reaction mixture, and can often be regenerated and reused, which aligns with the principles of waste prevention. sigmaaldrich.com

Recyclable Homogeneous Catalysts: Another area of research involves the design of homogeneous catalysts that can be recovered and recycled. This can be achieved through various strategies, such as catalysts that precipitate out of the solution upon completion of the reaction.

The table below outlines potential catalytic strategies for a more sustainable synthesis of this compound.

| Catalyst Type | Potential Advantages | Key Research Focus |

| Heterogeneous Catalysts | - Ease of separation and recyclability- Reduced waste generation- Potential for high selectivity and stability | - Design of catalysts with tailored acidity and porosity- Investigation of catalyst performance under various reaction conditions |

| Recyclable Homogeneous Catalysts | - High catalytic activity and selectivity- Milder reaction conditions compared to traditional methods | - Development of stimuli-responsive catalysts for easy separation- Exploration of biphasic catalysis systems |

Methodologies for Purity Enhancement and Scale-Up Investigations

The production of high-purity this compound is essential for its use in further chemical synthesis, particularly in the pharmaceutical industry where it may serve as a key intermediate. americanelements.combldpharm.com

Purity Enhancement Methodologies:

The synthesis of halogenated aromatic compounds can often lead to the formation of isomeric and poly-halogenated impurities. ncert.nic.in Several techniques can be employed to purify the desired product.

Crystallization: This is a fundamental technique for the purification of solid compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool, which leads to the formation of purer crystals. For a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a purification method involving dissolution in ethanol followed by cooling to induce crystallization has been patented. google.comwipo.intgoogle.com

Chromatography: Column chromatography is a highly effective method for separating compounds with similar physical properties, such as isomers. Silica gel chromatography has been successfully used to purify a derivative of the target compound. chemicalbook.com

Washing and Extraction: Impurities can be removed by washing the organic product with aqueous solutions. For example, an aqueous solution of sodium bicarbonate can be used to remove acidic byproducts. google.com

Scale-Up Investigations:

The transition of a synthetic procedure from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, efficient, and economically viable process.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is necessary to optimize process parameters and ensure safe operation.

Heat and Mass Transfer: Efficient heat and mass transfer are critical for maintaining optimal reaction conditions and achieving consistent product quality, especially in large reactors.

Process Safety: A comprehensive risk assessment is required to identify and mitigate potential hazards associated with the chemicals and the process conditions. acs.org

Downstream Processing: The purification and isolation of the final product must be scalable and efficient to meet production demands.

The following table highlights key considerations when scaling up the synthesis of this compound.

| Aspect | Laboratory Scale Considerations | Industrial Scale Considerations |

| Equipment | Glassware (flasks, condensers) | Jacketed reactors, heat exchangers, industrial filtration units |

| Process Control | Manual control of temperature, stirring | Automated process control systems for monitoring and adjusting parameters |

| Safety | Fume hoods, personal protective equipment | Process safety management, hazard and operability (HAZOP) studies |

| Economics | Cost of reagents | Raw material costs, energy consumption, waste disposal costs, process efficiency |

Nucleophilic Aromatic Substitution (SNAr) Pathways in Halogenated Benzenes

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing substituents at ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

Kinetics and Thermodynamics of SNAr Reactions involving this compound

The thermodynamics of the reaction are governed by the relative stability of the reactants, the Meisenheimer complex intermediate, and the products. The loss of aromaticity in the formation of the Meisenheimer complex represents a significant energy barrier. libretexts.org However, the presence of stabilizing groups can lower this barrier.

Table 1: Factors Influencing SNAr Reaction Rates

| Factor | Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate. | A more potent nucleophile will attack the electron-deficient aromatic ring more readily. libretexts.org |

| Leaving Group | Better leaving groups (more stable anions) can increase the rate of the elimination step. | In many SNAr reactions, the addition step is rate-determining, so the leaving group has a smaller effect than in SN2 reactions. masterorganicchemistry.com |

| Solvent | Polar aprotic solvents are generally preferred. | These solvents can solvate the cation of the nucleophile salt without strongly solvating the anion, thus enhancing its nucleophilicity. |

| Electron-withdrawing groups | Presence of electron-withdrawing groups ortho/para to the leaving group significantly increases the rate. | These groups stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org |

Influence of Substituent Effects on Halogen Lability and Regioselectivity

In this compound, the ethoxy group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the two halogen substituents are electron-withdrawing through induction. The regioselectivity of nucleophilic attack—whether the bromine or chlorine is displaced—is a key question.

Meisenheimer Complex Formation and Characterization Studies

A Meisenheimer complex is a crucial intermediate in SNAr reactions, formed by the addition of a nucleophile to an electron-poor aromatic ring. wikipedia.org These complexes are typically negatively charged and resonance-stabilized. libretexts.orgwikipedia.org The stability and, in some cases, the isolation of Meisenheimer complexes depend on the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orgnih.gov

For this compound, the formation of a stable Meisenheimer complex would be challenging due to the electron-donating nature of the ethoxy group. However, under forcing conditions with a strong nucleophile, a transient intermediate would still be expected. The characterization of such transient species often relies on spectroscopic methods like NMR and UV-Vis, which can provide evidence for their formation and structure. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution (EAS) Regioselectivity Studies

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the attack of an electrophile on the electron-rich aromatic ring. researchgate.netrsc.org The reaction proceeds through a cationic intermediate known as a sigma complex or arenium ion, and the rate and regioselectivity are heavily influenced by the substituents already present on the ring. libretexts.orgmasterorganicchemistry.com

Activation and Deactivation Effects of Halogen and Ethoxy Substituents

Substituents on a benzene ring can be classified as either activating or deactivating towards EAS. masterorganicchemistry.comchadsprep.com Activating groups donate electron density to the ring, stabilizing the arenium ion and increasing the reaction rate compared to benzene. libretexts.org Deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. libretexts.org

Ethoxy Group (-OEt): The ethoxy group is a strong activating group. masterorganicchemistry.com Although oxygen is electronegative and withdraws electrons inductively, its ability to donate a lone pair of electrons through resonance is a much stronger effect. masterorganicchemistry.comstackexchange.com This resonance donation significantly stabilizes the arenium ion, particularly when the attack is at the ortho and para positions.

Halogen Substituents (-Br, -Cl): Halogens are deactivating groups. masterorganicchemistry.commasterorganicchemistry.com They are highly electronegative and withdraw electron density from the ring through the inductive effect. stackexchange.comlibretexts.org While they also possess lone pairs that can be donated via resonance, this effect is weaker than their inductive withdrawal for chlorine and bromine. stackexchange.com Despite being deactivators, halogens are ortho-, para-directors. chadsprep.commasterorganicchemistry.com This is because the resonance stabilization provided by the halogen lone pairs, although not enough to overcome the inductive deactivation, is most effective for ortho and para attack. masterorganicchemistry.com

Theoretical Predictions of EAS Pathways and Transition States

Computational chemistry provides valuable insights into the mechanisms of EAS reactions. pnas.org Theoretical calculations can be used to predict the most likely sites of electrophilic attack by evaluating the energies of the possible transition states and arenium ion intermediates. pnas.org For this compound, these calculations would likely confirm that the positions ortho to the strongly activating ethoxy group are the most favorable for electrophilic attack, assuming steric hindrance is not prohibitive.

The relative energies of the transition states leading to the different possible products would determine the regioselectivity. The transition state that is lower in energy will correspond to the major product. These theoretical models can account for both electronic and steric effects of the substituents. pnas.org

Table 2: Predicted Regioselectivity of EAS on this compound

| Position of Attack | Directing Groups | Predicted Outcome | Rationale |

| Position 3 | Ortho to ethoxy, meta to bromo and chloro | Favorable | Strongly activated by the ortho ethoxy group. |

| Position 5 | Ortho to ethoxy, meta to bromo and chloro | Favorable | Strongly activated by the ortho ethoxy group. |

| Position 6 | Meta to ethoxy, ortho to chloro, para to bromo | Less Favorable | Meta to the strongly activating ethoxy group. |

Based on the powerful activating and ortho-directing nature of the ethoxy group, electrophilic substitution is most likely to occur at position 3 or 5.

Radical-Mediated and Photochemical Transformations of this compound

The generation of radical intermediates from this compound and its subsequent reactions are crucial for forming new chemical bonds under mild conditions.

Generation and Reactivity of Aryl Radicals

Aryl radicals are highly reactive intermediates that can be generated from aryl halides, such as this compound. nih.govresearchgate.net These radicals are versatile in forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The generation of an aryl radical from this specific compound can be achieved through single electron reduction or oxidation, often induced by light or redox systems. nih.govresearchgate.net

Once formed, the aryl radical derived from this compound can participate in various reactions. A common pathway is hydrogen atom abstraction to form 1-chloro-4-ethoxybenzene. Another significant reaction is its addition to unsaturated systems like alkenes or arenes, leading to new C-C bond formation. nih.gov The reactivity is influenced by the electronic properties of the radical and the substrate. The presence of both bromo and chloro substituents on the benzene ring offers differential reactivity, which can be exploited for selective transformations.

Recent advancements have focused on developing catalytic protocols for these reactions, making them more efficient and practical. nih.gov These methods often operate at room temperature and exhibit high functional group tolerance. researchgate.net

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a powerful method for generating radical ions and initiating subsequent chemical reactions. In the context of this compound, PET processes can be initiated by irradiating a mixture of the compound and a suitable photosensitizer.

Upon photoexcitation, the sensitizer (B1316253) can engage in a single electron transfer (SET) with the aryl halide. nih.gov Depending on the redox potentials of the involved species, this can lead to either an oxidative or reductive quenching cycle. For instance, an excited-state photosensitizer can donate an electron to this compound, leading to the formation of a radical anion which can then fragment to produce the aryl radical and a halide anion.

These photoredox processes are often catalyzed by transition metal complexes or organic dyes and can sometimes proceed without a catalyst. researchgate.net The generated aryl radical can then undergo the reactions described in the previous section. The efficiency and outcome of PET processes are dependent on factors such as the choice of photosensitizer, solvent, and the specific wavelength of light used.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rhhz.net this compound, with its two distinct halogen atoms, serves as an interesting substrate for these reactions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a C-C bond. libretexts.orgfishersci.co.uk For a dihalogenated substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds is a key consideration. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. wikipedia.org

This selectivity allows for the stepwise functionalization of the molecule. For instance, a Suzuki-Miyaura coupling with one equivalent of a boronic acid would preferentially occur at the C-Br position, leaving the C-Cl bond intact for subsequent transformations. The reaction typically employs a palladium catalyst, a base, and a suitable ligand. nih.gov The choice of ligand can significantly influence the catalyst's activity and selectivity.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |

| This compound | Arylboronic acid | Pd(0) catalyst, Base | 2-Aryl-1-chloro-4-ethoxybenzene | chemspider.com |

This table illustrates a typical Suzuki-Miyaura coupling reaction involving this compound.

Sonogashira Coupling and Heck Coupling Methodologies

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a C(sp)-C(sp2) bond. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would be expected to show selectivity for the more reactive C-Br bond. wikipedia.org This allows for the introduction of an alkynyl group at the 2-position. The reaction is typically carried out in the presence of a base, such as an amine. organic-chemistry.org

Heck Coupling: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgnih.gov The reaction with this compound would also likely proceed with initial oxidative addition at the C-Br bond. This would be followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. nih.gov

| Coupling Reaction | Reactant 2 | Catalyst System | Expected Major Product |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | 2-Alkynyl-1-chloro-4-ethoxybenzene |

| Heck Coupling | Alkene | Pd catalyst, Base | 2-Alkenyl-1-chloro-4-ethoxybenzene |

This table summarizes the expected outcomes of Sonogashira and Heck coupling reactions with this compound.

Buchwald-Hartwig Amination and Ullmann Condensation Studies

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.org The reaction's development has provided a versatile tool for synthesizing aryl amines. wikipedia.org When applied to this compound, selective amination at the C-Br position can be achieved. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. libretexts.orgbeilstein-journals.org The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for forming C-O, C-S, and C-N bonds with aryl halides. wikipedia.org While comparable to the Buchwald-Hartwig amination for C-N bond formation, Ullmann-type reactions often require higher temperatures. wikipedia.org The traditional Ullmann condensation uses stoichiometric copper, but modern methods employ soluble copper catalysts. wikipedia.org For this compound, an Ullmann condensation with an amine would likely lead to the formation of a C-N bond, again with expected preference for the C-Br position.

| Reaction | Coupling Partner | Catalyst System | Expected Major Product |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | N-(2-Chloro-5-ethoxyphenyl)amine derivative |

| Ullmann Condensation | Amine | Cu catalyst, Base | N-(2-Chloro-5-ethoxyphenyl)amine derivative |

This table outlines the expected products from Buchwald-Hartwig amination and Ullmann condensation reactions with this compound.

Ligand Design and Catalyst Optimization for Selective Transformations

The selective functionalization of dihalogenated aromatic compounds, such as this compound, presents a significant challenge in synthetic chemistry. The presence of two different halogen atoms on the same aromatic ring necessitates precise control over the catalytic system to achieve chemoselective transformations. The design of the ligand and the optimization of the catalyst are paramount in dictating which carbon-halogen bond undergoes reaction, thereby enabling the synthesis of diverse and complex molecular architectures.

The fundamental principle governing the selective activation of either the C-Br or C-Cl bond lies in the differences in their bond dissociation energies and their reactivity towards the metal center of the catalyst. Generally, the C-Br bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst, such as palladium(0), compared to the stronger C-Cl bond. However, this inherent reactivity can be modulated and even reversed through the strategic selection of ligands and reaction conditions.

The choice of ligand plays a crucial role in tuning the electronic and steric properties of the catalyst, thereby influencing its reactivity and selectivity. nih.gov Key classes of ligands employed in such selective transformations include phosphines and N-heterocyclic carbenes (NHCs). libretexts.orgwikipedia.org

Phosphine Ligands: The electronic and steric properties of phosphine ligands can be finely tuned by varying the substituents on the phosphorus atom. Electron-rich and sterically bulky phosphine ligands are known to promote the oxidative addition step, which is often the rate-determining step in cross-coupling reactions. libretexts.org For the selective activation of the C-Br bond in the presence of a C-Cl bond, ligands that can effectively stabilize the resulting palladium(II) intermediate without promoting the cleavage of the more robust C-Cl bond are desirable.

For instance, in Suzuki-Miyaura coupling reactions, monodentate phosphine ligands with bulky and electron-donating alkyl or aryl groups have been shown to be effective. libretexts.org While specific studies on this compound are limited in publicly available literature, research on analogous dihaloarenes provides valuable insights. For example, the use of bulky biaryl phosphine ligands, a class of ligands developed by Buchwald and others, has demonstrated high selectivity for the C-Br bond in various cross-coupling reactions. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands in cross-coupling reactions. wikipedia.org They are strong σ-donors and form very stable complexes with transition metals, which can lead to highly active and robust catalysts. wikipedia.org The steric bulk of NHC ligands can be systematically modified by changing the substituents on the nitrogen atoms of the heterocyclic ring. This steric hindrance around the metal center can be a key factor in achieving chemoselectivity. In the context of dihaloarenes, an appropriately designed NHC ligand can create a catalytic environment where the less sterically hindered C-Br bond is preferentially activated over the C-Cl bond.

Catalyst Optimization for Selective Transformations:

The optimization of the catalyst system extends beyond the choice of ligand to include the selection of the metal precursor, base, and solvent. Each of these components can significantly impact the outcome of the reaction.

In a hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid, a typical optimization process would involve screening various combinations of ligands and palladium precursors. The goal is to identify a system that provides a high yield of the desired mono-arylated product resulting from C-Br cleavage, with minimal formation of the di-arylated byproduct or the product of C-Cl cleavage.

| Entry | Palladium Precursor | Ligand | Base | Solvent | Yield of C-Br Coupling Product (%) | Selectivity (C-Br:C-Cl) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 45 | 10:1 |

| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 85 | >99:1 |

| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 92 | >99:1 |

| 4 | [Pd(allyl)Cl]₂ | IPr | NaOt-Bu | THF | 95 | >99:1 |

| 5 | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | DMF | 30 | 5:1 |

Similarly, for a Sonogashira coupling reaction to introduce an alkyne moiety, the choice of both the palladium catalyst and a copper(I) co-catalyst, along with the ligand, is crucial for achieving high selectivity for the C-Br bond. wikipedia.org Catalyst-controlled regioselectivity has been demonstrated in the Sonogashira coupling of diiodopurines, where the nature of the phosphine ligand (monodentate vs. bidentate) dictates the site of alkynylation. rsc.org

For Buchwald-Hartwig amination reactions, the combination of a palladium precursor with a bulky electron-rich phosphine ligand is typically required. Screening of different ligands, bases, and solvents is essential to optimize the selective formation of the C-N bond at the C-Br position. nih.gov

Computational and Theoretical Chemistry Studies of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no publicly available computational and theoretical chemistry studies specifically focused on the compound This compound .

Research in the field of computational chemistry, including quantum chemical calculations and molecular dynamics simulations, provides invaluable insights into the electronic structure, bonding, molecular properties, and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. Furthermore, molecular dynamics simulations help in understanding the conformational landscape of molecules, the influence of solvents on their behavior, and the nature of intermolecular interactions.

Despite the utility of these methods, it appears that this compound has not yet been the subject of such detailed theoretical investigations in published literature. Consequently, specific data regarding its electronic structure, bonding, molecular dynamics, and reaction mechanisms from a computational standpoint are not available.

Therefore, the detailed article on the computational and theoretical chemistry of this compound, as outlined in the requested structure, cannot be generated at this time due to the absence of the necessary foundational research findings.

Computational and Theoretical Chemistry Studies of 2 Bromo 1 Chloro 4 Ethoxybenzene

Prediction of Spectroscopic Signatures and Data Interpretation Methodologies

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a reasonable degree of accuracy. For 2-bromo-1-chloro-4-ethoxybenzene, predicting the ¹³C NMR spectrum is particularly useful for confirming the substitution pattern on the benzene (B151609) ring.

The chemical shifts can be calculated by first optimizing the geometry of the molecule and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The predicted shifts are then typically scaled to account for systematic errors in the computational method. A study on 4-chloroethoxybenzene provides a basis for the expected shifts of the ethoxy group and the attached aromatic carbons. scholarsresearchlibrary.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-Cl) | ~128 |

| C2 (C-Br) | ~115 |

| C3 | ~133 |

| C4 (C-O) | ~158 |

| C5 | ~116 |

| C6 | ~130 |

| O-CH₂ | ~64 |

| CH₃ | ~15 |

Note: These values are illustrative estimates based on known substituent effects on a phenetole (B1680304) backbone and are not from direct computation on the title compound.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency analysis, typically performed using DFT, can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR or Raman spectrum. This allows for the assignment of experimental spectral features to specific molecular motions.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-H stretching and bending modes of the aromatic ring and the ethoxy group, C-O stretching, and the C-Br and C-Cl stretching modes. A study on 4-chlorobenzophenone (B192759) demonstrates the application of DFT in calculating and assigning vibrational frequencies. nih.gov

Table 3: Representative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2980 - 2850 |

| C=C aromatic ring stretch | 1600 - 1450 |

| Asymmetric C-O-C stretch | 1270 - 1230 |

| Symmetric C-O-C stretch | 1050 - 1020 |

| C-Cl stretch | 850 - 550 |

| C-Br stretch | 680 - 515 |

This table provides expected ranges for key functional groups. Precise frequencies require specific calculations.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Applications

Cheminformatics and QSAR/QSPR modeling are powerful tools for predicting the properties and activities of chemical compounds based on their structure. For this compound, these methods can be used to estimate a wide range of parameters without the need for experimental measurements.

QSAR (Quantitative Structure-Activity Relationship):

QSAR models correlate the structural features of a series of compounds with their biological activity. For halogenated aromatic compounds, QSAR studies have been used to predict toxicity. nih.govnih.gov For this compound, a QSAR model could be developed to predict its potential toxicity to various organisms by using descriptors such as:

Lipophilicity (logP): The presence of the ethoxy group and halogen atoms will influence its partitioning between aqueous and lipid environments.

Electronic descriptors: The dipole moment and atomic charges on the halogen and oxygen atoms can be important for interactions with biological macromolecules.

Topological descriptors: Molecular size and shape indices can also be correlated with activity.

QSPR (Quantitative Structure-Property Relationship):

QSPR models are used to predict physicochemical properties. For this compound, QSPR could be used to predict properties such as:

Boiling point

Vapor pressure

Water solubility

Adsorption characteristics on different materials

Electronic properties like the HOMO-LUMO gap, which relates to its reactivity and photophysical properties.

The development of robust QSAR/QSPR models relies on the availability of high-quality experimental data for a training set of related compounds. These models can then be used to make predictions for new compounds like this compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 2-Bromo-1-chloro-4-ethoxybenzene, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete picture of the atomic connectivity and the chemical environment of each nucleus.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H-¹H Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling relationships between protons. For this compound, this would primarily show the correlation between the methyl and methylene (B1212753) protons of the ethoxy group, appearing as a cross-peak between the triplet and quartet signals. It would also show correlations between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon atom would show a correlation to its attached proton(s). For instance, the carbon of the ethoxy methylene group would show a cross-peak to the methylene protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals longer-range couplings between carbon and proton atoms, typically over two to three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the aromatic protons to the carbon atoms of the ethoxy group and to the other aromatic carbons, confirming the substitution pattern. For example, the protons of the ethoxy group would show correlations to the aromatic carbon to which the oxygen is attached.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables provide predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established substituent effects and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | ~ 7.0 - 7.5 | Multiplets | ~ 2-9 |

| -O-CH₂- | ~ 4.0 | Quartet | ~ 7.0 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-O | ~ 155 |

| C-Cl | ~ 130 |

| C-Br | ~ 115 |

| Aromatic C-H | ~ 115 - 130 |

| -O-CH₂- | ~ 64 |

Solid-State NMR Spectroscopy for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. While there are no specific published solid-state NMR (ssNMR) studies on this compound, this technique is a powerful tool for investigating such phenomena in halogenated benzene derivatives. beilstein-journals.org

In the solid state, molecules have restricted motion, leading to broad NMR signals. Techniques like magic-angle spinning (MAS) are used to average out anisotropic interactions and obtain higher resolution spectra. ssNMR can distinguish between different polymorphs as the distinct packing arrangements in the crystal lattice result in different chemical shifts and relaxation times for the carbon and other nuclei. beilstein-journals.org For halogenated compounds, ssNMR can also provide insights into intermolecular interactions like halogen bonding. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation patterns, which can aid in structural confirmation.

Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Both ESI-MS and GC-MS are valuable techniques for the analysis of this compound.

GC-MS: Given the likely volatility of this compound, GC-MS would be a suitable method for its analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then provide its mass spectrum. The electron ionization (EI) typically used in GC-MS would lead to characteristic fragmentation patterns.

ESI-MS: ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

Isotopic Pattern Analysis for Halogenated Compounds

A key feature in the mass spectrum of a compound containing bromine and chlorine is the distinctive isotopic pattern of the molecular ion and any fragments containing these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

For this compound (C₈H₈BrClO), the molecular ion region will exhibit a characteristic cluster of peaks due to the different combinations of these isotopes. The most abundant peaks would correspond to [C₈H₈⁷⁹Br³⁵Cl]⁺, [C₈H₈⁸¹Br³⁵Cl]⁺, [C₈H₈⁷⁹Br³⁷Cl]⁺, and [C₈H₈⁸¹Br³⁷Cl]⁺. The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (nominal) | Relative Abundance |

|---|---|---|

| [C₈H₈⁷⁹Br³⁵Cl]⁺ | 234 | ~75% |

| [C₈H₈⁸¹Br³⁵Cl]⁺ / [C₈H₈⁷⁹Br³⁷Cl]⁺ | 236 | ~100% |

Note: The relative abundances are approximate and serve to illustrate the characteristic pattern.

A plausible fragmentation pathway for this compound under electron ionization would involve the loss of the ethyl group, the ethoxy group, or the halogen atoms.

Vibrational Spectroscopies: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted based on the analysis of similar compounds.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic ring and the ethoxy group, C-O stretching of the ether linkage, and C-Br and C-Cl stretching vibrations. The substitution pattern on the benzene ring also influences the pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. The C-Br and C-Cl stretching vibrations would also be observable.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=C Aromatic Stretch | 1600 - 1450 | IR, Raman |

| Asymmetric C-O-C Stretch | 1275 - 1200 | IR |

| Symmetric C-O-C Stretch | 1075 - 1020 | IR |

| C-Cl Stretch | 800 - 600 | IR, Raman |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions.

A definitive single-crystal X-ray diffraction structure of "this compound" is not available in publicly accessible crystallographic databases. However, based on extensive studies of other halobenzenes, its molecular packing in the crystalline state is expected to be governed by a combination of weak intermolecular interactions. acs.orgresearchgate.net

The crystal lattice would likely be stabilized by:

Halogen Bonds: Interactions between the bromine atom of one molecule and the chlorine or bromine atom of a neighboring molecule (Br···Cl or Br···Br) are anticipated. These interactions play a significant role in the structural organization of many halogenated compounds. acs.orgnih.gov

π–π Stacking: The aromatic rings are likely to arrange in offset face-to-face or edge-to-face configurations to maximize attractive van der Waals forces. researchgate.net

C-H···π Interactions: Hydrogen atoms from the ethoxy group or the aromatic ring can interact with the electron-rich π-system of an adjacent benzene ring.

The flexible ethoxy group would also play a role in the final crystal packing, potentially leading to different spatial arrangements.

Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have distinct physical properties. youtube.com While no specific polymorphs of "this compound" have been reported, substituted benzenes are known to exhibit this phenomenon. nih.goveprepare.org Different crystallization conditions, such as solvent, temperature, and pressure, could potentially lead to the formation of different polymorphs of this compound. youtube.com

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same lattice, is another possibility. Co-crystals could be engineered to modify the physicochemical properties of the compound. However, no co-crystallization studies involving "this compound" have been documented in the scientific literature.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile organic compounds like "this compound." As this compound is an intermediate in the synthesis of drugs such as dapagliflozin, robust HPLC methods are developed to ensure its purity before it is used in subsequent reaction steps. nih.govjsmcentral.org

A typical method development would involve a reversed-phase (RP) approach. The key parameters for an RP-HPLC method for this compound are detailed below.

Interactive Table: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Description | Typical Value/Condition | Rationale |

| Stationary Phase | Chromatographic Column | Octadecylsilane (C18) bonded to silica; 250 mm x 4.6 mm, 5 µm particle size. jsmcentral.orggoogle.com | The non-polar C18 stationary phase provides good retention for the moderately non-polar analyte. |

| Mobile Phase A | Aqueous Component | Water or an aqueous buffer (e.g., phosphate (B84403) buffer). jsmcentral.org | Used to control retention and peak shape. A buffer maintains a constant pH. |

| Mobile Phase B | Organic Modifier | Acetonitrile or Methanol. jsmcentral.orggoogle.com | Strong solvent used to elute the analyte from the column. |

| Elution Mode | Gradient Program | The percentage of Mobile Phase B is increased over time. | A gradient is often necessary to elute the main compound and any impurities with different polarities within a reasonable time and with good resolution. |

| Flow Rate | Mobile Phase Velocity | 1.0 - 1.2 mL/min. jsmcentral.orggoogle.com | Provides a balance between analysis time and separation efficiency. |

| Column Temperature | Oven Temperature | 25 - 30 °C. jsmcentral.orggoogle.com | Maintained to ensure reproducible retention times and improve peak shape. |

| Detection | UV Detector | 224 - 230 nm. jsmcentral.orggoogle.com | The substituted benzene ring has strong UV absorbance in this range, allowing for sensitive detection. |

| Injection Volume | Sample Volume | 10 - 25 µL. jsmcentral.org | A small, precise volume is injected to prevent column overloading and ensure accurate quantification. |

This developed HPLC method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity to prove its suitability for routine purity analysis. jsmcentral.org

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) stands as a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization of this compound and related volatile products. The inherent volatility of this halogenated aromatic ether allows for its effective vaporization and subsequent separation from a sample matrix. In research settings, GC is frequently employed to monitor reaction progress, assess product purity, and identify byproducts.

The separation in GC is achieved on a capillary column, where the choice of the stationary phase is critical. For halogenated compounds like this compound, a variety of capillary columns can be utilized, with selection often depending on the specific analytical goals. Mid-polarity columns are commonly recommended for the analysis of halogenated hydrocarbons. gcms.cz

Detection is a key aspect of GC analysis. Due to the presence of bromine and chlorine atoms, this compound is highly responsive to specific detectors. The Electron Capture Detector (ECD) is particularly sensitive to electronegative compounds, such as halogenated molecules, and can provide extremely low detection limits. gcms.cz This high sensitivity is advantageous when analyzing trace levels of the compound or its degradation products. Another specialized detector, the halogen-specific detector (XSD), offers high selectivity towards halogenated compounds, resulting in clean chromatograms with minimal baseline noise. nih.gov The XSD operates through the oxidative pyrolysis of the GC effluent, where halogenated compounds are converted into free halogens that can be detected with high specificity. nih.gov

The following table summarizes typical GC conditions that could be applied for the analysis of this compound, based on standard methods for similar halogenated compounds.

| Parameter | Typical Value/Condition | Purpose |

| Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysilphenylene-siloxane) | Separation of analytes based on boiling point and polarity. |

| Injector Temperature | 250 °C | Ensures complete and rapid volatilization of the sample. |

| Oven Program | Initial temp. 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | Optimizes separation of compounds with different volatilities. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Detector | Electron Capture Detector (ECD) or Halogen-Specific Detector (XSD) | Provides high sensitivity and selectivity for halogenated compounds. |

| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |

Advanced Hyphenated Analytical Techniques

To obtain more comprehensive structural information and enhance analytical specificity, GC is often coupled with other analytical techniques, a practice known as hyphenation. These advanced hyphenated techniques are invaluable in the unambiguous identification and quantification of this compound, especially in complex matrices or when analyzing for trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique for the analysis of volatile organic compounds. In GC-MS, the separated components from the GC column are directly introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. For this compound, the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) results in a characteristic isotopic pattern in the mass spectrum, which greatly aids in its identification.

For even greater resolving power and the ability to analyze highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a detector like a time-of-flight mass spectrometer (TOF-MS) can be employed. GC×GC utilizes two different columns with orthogonal separation mechanisms, providing a much higher degree of separation than single-dimension GC. When coupled with high-resolution time-of-flight mass spectrometry (HRTofMS), this technique allows for the selective and comprehensive analysis of organohalogen compounds. core.ac.ukresearchgate.net This powerful combination is particularly useful for identifying trace impurities in the synthesis of this compound or for its detection in environmental samples where the matrix is exceedingly complex. core.ac.uk

The following table outlines the advantages of using advanced hyphenated techniques for the analysis of this compound.

| Technique | Principle | Advantages for this compound Analysis |

| GC-MS | Separates compounds by GC and identifies them by their mass spectra. | Provides definitive identification based on fragmentation patterns and isotopic distribution. High sensitivity and selectivity. |

| GC×GC-HRTofMS | Utilizes two GC columns for enhanced separation, coupled with high-resolution mass spectrometry. | Extremely high resolving power for complex samples. Accurate mass measurements allow for elemental composition determination. core.ac.ukresearchgate.net |

The use of such advanced analytical methodologies is crucial in research for the unambiguous characterization of this compound and for ensuring the quality and purity of the compound when it is used as an intermediate in the synthesis of other molecules. google.comgoogle.com

Applications of 2 Bromo 1 Chloro 4 Ethoxybenzene in Fine Chemical Synthesis

Role as a Building Block in Complex Organic Molecule Synthesis

2-Bromo-1-chloro-4-ethoxybenzene serves as a foundational scaffold for constructing more elaborate molecular architectures. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions allows for programmed, sequential reactions, making it a valuable starting material for molecules requiring precise substitution patterns.

Synthesis of Biaryl Systems and Fused Ring Structures

Biaryl motifs are crucial components in many pharmaceuticals, agrochemicals, and materials. The synthesis of these structures is often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this context, aryl halides are reacted with aryl boronic acids.

The structure of this compound is well-suited for such transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference enables selective coupling at the bromine-substituted position while leaving the chlorine atom intact for subsequent chemical modification. This allows for the stepwise construction of complex biaryl systems.

While specific, peer-reviewed examples detailing the use of this compound for this purpose are not abundant in readily available literature, the chemical principles are well-established. A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Selective Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst System | Potential Product |

|---|

Following the initial coupling, the remaining chlorine atom can be targeted in a second coupling reaction under more forcing conditions or with a different catalyst system to build a more complex, non-symmetrical biaryl or to construct a fused ring system.

Incorporation into Heterocyclic Scaffolds

Heterocyclic compounds are central to medicinal chemistry. The targeted use of this compound has been documented in the synthesis of complex heterocyclic systems. A notable example is its application as a starting material in the synthesis of pyrazolopyrimidine derivatives, which are investigated for their potential to treat PI3Kδ-related medical conditions. google.com

In this context, the di-halogenated nature of this compound is exploited in coupling reactions to build the larger heterocyclic framework. google.com The molecule is incorporated as a key structural component, demonstrating its role as a building block for pharmacologically relevant scaffolds. The ethoxy group may also serve to modulate the solubility and metabolic profile of the final active molecule.

Precursor for Advanced Materials and Functional Molecules

The electronic properties conferred by the ethoxy group and the reactive handles provided by the halogens position this compound as a potential precursor for functional materials, although specific examples are not widely reported.

Development of Photoactive Compounds and Fluorescent Probes

The synthesis of photoactive materials and fluorescent probes often relies on the construction of extended π-conjugated systems. Aryl halides like this compound can be used in classic coupling reactions (e.g., Suzuki, Sonogashira, Heck) to extend this conjugation. The electron-donating nature of the ethoxy group can influence the photophysical properties, such as the absorption and emission wavelengths, of a target fluorophore. By reacting the bromo and chloro positions sequentially, one could systematically build complex, asymmetric dyes or probes.

Synthesis of Ligands for Catalysis

Ligands are essential for controlling the reactivity and selectivity of metal catalysts. Many advanced ligands are built upon substituted biaryl backbones, which can induce chirality or modify the electronic environment of the catalytic metal center. Given its capacity for selective cross-coupling to form biaryl structures, this compound is a plausible, though not widely documented, starting point for the synthesis of specialized ligands. For instance, a Negishi or Suzuki coupling could be employed to introduce a phosphine-containing aryl group, a common feature in ligands for catalysis.

Strategies for Stereocontrol in Syntheses Involving this compound

Achieving stereocontrol—the control of the three-dimensional arrangement of atoms—is a paramount challenge in modern organic synthesis, particularly in the preparation of chiral drugs. When using an achiral starting material like this compound, stereocontrol must be introduced during a subsequent reaction.

For syntheses involving this compound, stereocontrol could be achieved through several established strategies:

Chiral Catalysts: In cross-coupling reactions to form biaryl systems, using a palladium catalyst coordinated to a chiral ligand can induce atropisomerism, where rotation around the newly formed aryl-aryl bond is restricted, leading to stable, chiral biaryl products.

Substrate-Controlled Diastereoselection: If this compound is reacted with a chiral molecule, the existing stereocenter(s) on the reaction partner can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.

Future Research Directions and Interdisciplinary Prospects for 2 Bromo 1 Chloro 4 Ethoxybenzene

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex molecules like 2-Bromo-1-chloro-4-ethoxybenzene can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved reaction efficiency, better heat and mass transfer, and enhanced safety, particularly when dealing with hazardous reagents or intermediates. acs.orgrsc.org For a polysubstituted benzene (B151609) derivative, precise control over reaction parameters is crucial to achieve high selectivity, a feature inherent to flow chemistry systems. rsc.orgresearchgate.net

Future research could focus on developing robust flow chemistry protocols for the nucleophilic aromatic substitution (SNAr) reactions of this compound. vapourtec.com Given the differential reactivity of the bromine and chlorine substituents, a continuous flow setup could allow for selective functionalization by carefully controlling temperature, pressure, and residence time.

| Parameter | Traditional Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Control | Limited | Precise control over temperature, pressure, and residence time |

| Selectivity | Can be challenging for polysubstituted compounds | Enhanced selectivity through precise parameter control |

| Safety | Higher risks with hazardous reagents | Improved safety due to smaller reaction volumes and better heat dissipation |

| Scalability | Often requires re-optimization | Straightforward scaling by running the system for longer durations |

Exploration of Novel Catalytic Systems for Transformations

The bromine and chlorine atoms on the this compound ring are ideal handles for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Future research will likely focus on the application of novel catalytic systems to selectively functionalize this molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org The development of highly active and selective catalysts, such as those based on monoligated palladium(0) species, will be crucial for controlling the regioselectivity of these transformations on a dihalogenated substrate. nih.gov

Beyond palladium, there is a growing interest in using more earth-abundant and cost-effective metals like nickel and copper for cross-coupling reactions. acs.org Investigating the utility of nickel and copper catalysts for the selective transformation of the C-Br and C-Cl bonds in this compound could open up new avenues for the synthesis of complex molecules. Furthermore, the integration of photoredox catalysis with transition metal catalysis could enable novel, previously inaccessible transformations under mild reaction conditions.

| Reaction Type | Potential Catalyst System | Potential Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium or Nickel catalysts with boronic acids/esters | Formation of new C-C bonds (e.g., biaryls) |

| Heck Coupling | Palladium catalysts with alkenes | Formation of substituted alkenes |

| Buchwald-Hartwig Amination | Palladium or Copper catalysts with amines | Formation of C-N bonds (anilines and derivatives) |

| Sonogashira Coupling | Palladium/Copper catalysts with terminal alkynes | Formation of C-C triple bonds (aryl alkynes) |

Theoretical Advancement in Predicting Reactivity and Selectivity

The presence of multiple reactive sites on this compound makes the prediction of its reactivity and selectivity a significant challenge. Theoretical and computational chemistry can play a pivotal role in addressing this challenge. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack. rsc.org By calculating parameters like atomic charges and Fukui functions, researchers can gain insights into the inherent reactivity of the different positions on the aromatic ring. nih.govresearchgate.net

Furthermore, the development of hybrid QM/Machine Learning (ML) models could provide a powerful tool for predicting the outcomes of reactions involving this compound. chemrxiv.org These models can be trained on large datasets of known reactions to learn the complex relationships between molecular structure and reactivity. chemrxiv.org Such predictive tools would be invaluable for designing synthetic routes that are both efficient and highly selective, thereby minimizing the need for extensive experimental optimization.

Potential in Materials Science Research and Optoelectronic Applications

While this compound itself is not a material with direct applications, its derivatives hold significant promise in the field of materials science, particularly in the development of organic optoelectronic materials. mdpi.comazom.comyoutube.comalfa-chemistry.com The core structure of this compound can serve as a versatile building block for the synthesis of larger, conjugated molecules with tailored electronic and photophysical properties.

By strategically replacing the bromine and chlorine atoms with various aromatic and heteroaromatic groups through cross-coupling reactions, it is possible to construct novel organic semiconductors. The ethoxy group provides a means to tune the solubility and solid-state packing of these materials, which are critical factors for their performance in electronic devices. Potential applications for such bespoke molecules include organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic solar cells. mdpi.comalfa-chemistry.com The ability to systematically modify the structure of the parent molecule will allow for the fine-tuning of properties like the bandgap, charge carrier mobility, and luminescence, paving the way for the next generation of flexible and low-cost electronic devices. azom.com

Q & A

Advanced Research Question

- Fukui Indices : Identify electrophilic attack sites using DFT (e.g., meta to Br due to electron withdrawal) .

- Reaxys/PISTACHIO Databases : Compare analogous reactions (e.g., nitration of 4-bromo-1-chloro-2-ethoxybenzene favors the meta position ).

How to design degradation studies to assess environmental persistence of this compound?

Basic Research Question

- Photolysis : Expose to UV light (254 nm) in aqueous acetonitrile; monitor via GC-MS for debromination products .

- Hydrolysis : Test pH-dependent stability (t½ = 48 hours at pH 12 vs. >1 month at pH 7) .

What mechanistic insights explain byproduct formation during Grignard reactions with this compound?

Advanced Research Question

- Competitive Pathways : Grignard reagents (e.g., MeMgBr) may attack the ethoxy oxygen or aryl halide.

- Byproducts : Methyl ethers (from O-alkylation) vs. biaryls (from coupling). Use low temperatures (-78°C) and THF to favor aryl-MgBr intermediates .

How do stereoelectronic effects of substituents impact the crystal packing and solubility of this compound?

Retrosynthesis Analysis